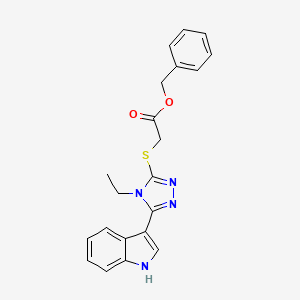

![molecular formula C9H10ClNS B2751619 Benzo[b]thiophene-4-methanamine hydrochloride CAS No. 1021871-63-5](/img/structure/B2751619.png)

Benzo[b]thiophene-4-methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

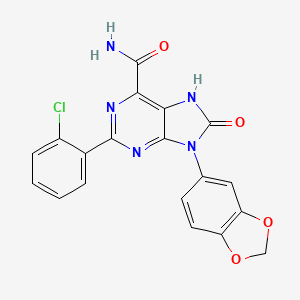

Benzo[b]thiophene-4-methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNS. It is a derivative of benzothiophene, an aromatic organic compound that has a molecular formula of C8H6S and an odor similar to naphthalene . Benzothiophene is naturally found in petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophenes are synthesized through various methods. One common method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .Molecular Structure Analysis

The molecular structure of benzothiophene, the parent compound of this compound, is a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring . The molecular weight of this compound is 199.7.科学的研究の応用

Medicinal Chemistry Applications

Benzo[b]thiophene derivatives are extensively studied in medicinal chemistry due to their broad spectrum of pharmacological properties. These compounds have been identified as promising lead molecules in drug discovery, exhibiting anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant activities, among others. The structural similarity of benzothiophene derivatives to bioactive compounds allows for the development of potent new drugs. For example, benzo[b]thiophene-based Schiff bases were synthesized and investigated for their antimicrobial and antileishmanial activities, highlighting the scaffold's versatility in addressing different biological problems (Ünver et al., 2020). Another study presented the synthesis and biological activities of new benzo[b]thiophene derivatives, demonstrating their potential in antibacterial, antifungal, and anti-inflammatory treatments (Isloor et al., 2010).

Material Science Applications

In material science, benzo[b]thiophene derivatives have been utilized in the development of metal-organic frameworks (MOFs) for environmental contaminant sensing and pesticide removal. For instance, a study on thiophene-based MOFs demonstrated their efficiency as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI), showcasing their potential in environmental monitoring and safety applications (Zhao et al., 2017).

Environmental Science Applications

Benzo[b]thiophene's role in environmental science is highlighted by its photodegradation studies, which serve as models for understanding the fate of polycyclic aromatic sulfur heterocycles in oil spills. Research on the photochemical oxidation of benzo[b]thiophene in aqueous solutions has provided insights into the environmental impact of oil spills, identifying products like benzo[b]thiophene-2,3-quinone and ultimately 2-sulfobenzoic acid, which can be expected from oil spills in oceans (Andersson & Bobinger, 1992).

将来の方向性

Benzothiophene and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also find use in industrial chemistry and material science as corrosion inhibitors . Given these wide-ranging applications, future research may focus on exploring new synthetic methods and potential applications of benzothiophene derivatives, including Benzo[b]thiophene-4-methanamine hydrochloride.

特性

IUPAC Name |

1-benzothiophen-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAGAMEQGZNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-chlorobenzamide](/img/structure/B2751546.png)

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)